molecular formula C18H15NO3 B10823646 Oxaprozin-d5

Oxaprozin-d5

Cat. No.: B10823646
M. Wt: 298.3 g/mol
InChI Key: OFPXSFXSNFPTHF-OUHXUHDZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxaprozin-d5 involves the incorporation of deuterium atoms into the oxaprozin molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Chemical Synthesis: Starting from deuterated precursors, the oxaprozin molecule is synthesized through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, ensuring that the deuterium atoms are correctly incorporated into the oxaprozin molecule.

Chemical Reactions Analysis

Types of Reactions

Oxaprozin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Oxaprozin can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in the oxaprozin molecule.

    Substitution: Substitution reactions can occur at specific sites on the oxaprozin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxaprozin can lead to the formation of hydroxylated metabolites.

Scientific Research Applications

Oxaprozin-d5 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Oxaprozin-d5 is similar to that of oxaprozin. Oxaprozin exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase (COX), which leads to the blockage of prostaglandin synthesis . This inhibition reduces inflammation, pain, and fever. The deuterated form, this compound, is used primarily for analytical purposes and does not have a distinct mechanism of action beyond its role as an internal standard.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID used to relieve pain and inflammation.

    Naproxen: An NSAID with similar uses and mechanisms of action.

    Ketoprofen: Another propionic acid derivative with anti-inflammatory properties.

Uniqueness of Oxaprozin-d5

This compound is unique due to the incorporation of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium allows for more accurate quantification of oxaprozin in complex biological matrices using mass spectrometry techniques.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

298.3 g/mol

IUPAC Name

3-[5-(2,3,4,5,6-pentadeuteriophenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid

InChI

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i2D,5D,6D,9D,10D

InChI Key

OFPXSFXSNFPTHF-OUHXUHDZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N=C(O2)CCC(=O)O)C3=CC=CC=C3)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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